molecular formula C12H18N2O2 B8307456 N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide

N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B8307456
M. Wt: 222.28 g/mol
InChI Key: FRZSDXSPZZUHGM-UHFFFAOYSA-N
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Description

N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[6-(1-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H18N2O2/c1-8(15)9-6-5-7-10(13-9)14-11(16)12(2,3)4/h5-8,15H,1-4H3,(H,13,14,16)

InChI Key

FRZSDXSPZZUHGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)NC(=O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide (2 g, 7.77 mmol, 1 eq.) in 25 ml of THF was cooled to −78° C. and n-BuLi (1.6 M, 9.72 ml, 15.55 mmol) was added dropwise. After 1 h, acetaldehyde (0.376 g, 8.55 mmol, 1.1 eq.) was added and the mixture was warmed to 0° C. within 1 h. The reaction was quenched with H2O, and diluted with EtOAc. The aqueous layer was separated and extracted with EtOAc. The organics were combined, dried over MgSO4 and concentrated. The crude material was purified by chromatography on silica gel to give N-[6-(1-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide (1.45 g, 83% yield) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two
Quantity
0.376 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To solution of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide (3.0 g, 14.9 mmol) in methanol (10 mL) was added sodium borohydride (1.37 g, 37.1 mmol) and stirred for 3 hours. The mixture diluted with ethyl acetate (50 mL). The mixture was washed with aqueous hydrochloric acid (2×30 mL, 0.1 N) and saturated sodium bicarbonate (2×50 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the above-titled intermediate as a white solid (2.49 g, 80%). 1H NMR (400 MHz, CDCl3), δ: 8.16 (d, J=8.3 Hz, 1H), 8.00 (br s, 1H), 7.71 (t, J=7.8 Hz, 1H), 7.12 (d, J=7.5 Hz, 1H), 4.05-3.96 (m, 2H), 1.35 (s, 9H); LRMS (ESI): m/z: 209.2.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an ice-cooled solution of N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide (4.0 g, 19.4 mmol) in tetrahydrofuran (30 mL) was added methylmagnesium chloride (13.6 mL, 40.7 mmol, 3 M in THF) dropwise. After 2 h the reaction was quenched with saturated aqueous NH4Cl solution (10 mL) and diluted with ethyl acetate (50 mL). The mixture was washed with saturated aqueous NaHCO3 solution (2×50 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue was purified by flash column chromatography (2:1 hexanes/EtOAc) to afford the intermediate as a clear oil (0.56 g, 49%). 1H NMR (400 MHz, CDCl3), δ: 8.14 (d, J=8.1 Hz, 1H), 8.00 (br s, 1H), 7.70 (t, J=7.8 Hz, 1H), 7.00 (d, J=7.5 Hz, 1H), 4.82 (m, 1H), 3.81 (d, J=5.0 Hz, 1H), 1.49 (d, J=6.5 Hz, 3H), 1.35 (s, 9H); LRMS (ESI): m/z: 223.2.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Yield
49%

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